molecular formula C2H5N3O2 B1389791 (2Z)-2-Amino-2-(hydroxyimino)acetamide CAS No. 19703-90-3

(2Z)-2-Amino-2-(hydroxyimino)acetamide

Cat. No.: B1389791
CAS No.: 19703-90-3
M. Wt: 103.08 g/mol
InChI Key: NZOXKLBUCRZPQB-UHFFFAOYSA-N
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Description

(2Z)-2-Amino-2-(hydroxyimino)acetamide is a chemical compound with significant interest in various scientific fields due to its unique structure and properties It is characterized by the presence of both an amino group and a hydroxyimino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Amino-2-(hydroxyimino)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable amine with an oxime derivative. For instance, the reaction between an aminoacetamide and a hydroxyimino compound under acidic or basic conditions can yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the (2Z) isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-Amino-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-Amino-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: It has potential therapeutic applications as a reactivator for acetylcholinesterase inhibited by organophosphates, which are commonly found in pesticides and nerve agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-Amino-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound can reactivate the enzyme by binding to the active site and displacing the inhibitory organophosphate molecule. This reactivation process involves the formation of a transient complex, followed by the release of the active enzyme and the hydrolyzed organophosphate.

Comparison with Similar Compounds

  • (2Z)-2-Cyano-2-(hydroxyimino)acetamide
  • (2Z)-2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide
  • (2Z)-2-(Hydroxyimino)-N-(2-hydroxyphenyl)acetamide

Comparison: (2Z)-2-Amino-2-(hydroxyimino)acetamide is unique due to the presence of both an amino group and a hydroxyimino group, which confer distinct reactivity and biological activity. Compared to similar compounds, it has a higher potential for reactivating acetylcholinesterase and may exhibit different pharmacokinetic properties, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(2Z)-2-amino-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXKLBUCRZPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)(\C(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259935
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923816-07-2
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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